
Trifluoroacétate de pentafluorophényle
Vue d'ensemble
Description
Pentafluorophenyl trifluoroacetate is a useful research compound. Its molecular formula is C8F8O2 and its molecular weight is 280.07 g/mol. The purity is usually 95%.
The exact mass of the compound Pentafluorophenyl trifluoroacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pentafluorophenyl trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentafluorophenyl trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Estérification des colorants
Le trifluoroacétate de pentafluorophényle peut être utilisé dans l'estérification du colorant 2′-carboxyrhodamine pour former un ester de pentafluorophényle en tant qu'isomère unique . Ce procédé est crucial dans le domaine de la chimie des colorants, où la formation de composés isomères uniques est souvent requise.
Couplage de type peptidique d'oligomères de glycine N-substitués
Ce composé agit comme un agent acylant et un agent de couplage pour le couplage de type peptidique d'oligomères de glycine N-substitués . Ceci est particulièrement utile dans le domaine de la biochimie où le couplage peptidique est une procédure courante.
Synthèse de l'acétate de pentafluorophényl-thiophène-3 (PFPTA)
Le this compound est utilisé dans la synthèse de l'acétate de pentafluorophényl-thiophène-3 (PFPTA) en réagissant avec l'acide thiophène-3-acétique . Cette réaction est significative dans le domaine de la chimie organique.
Activation des acides carboxyliques
Le this compound est utilisé comme réactif pour l'activation des acides carboxyliques en esters de pentafluorophényle . C'est une procédure courante en synthèse organique.
Protection et activation simultanées des acides aminés (thio)
Ce composé est utilisé pour la protection (trifluoroacétyle) et l'activation (pentafluorophényle) simultanées des acides aminés (thio) . Ceci est particulièrement utile dans la synthèse peptidique.
Mécanisme D'action
Target of Action
Pentafluorophenyl trifluoroacetate primarily targets proteins in the cell membrane and in the cell itself . It interacts with amide groups on proteins in the cell membrane and carbonyl groups on proteins in the cell .
Mode of Action
The compound acts as an acylating agent and a coupling agent for the peptide-type coupling of N-substituted glycine oligomers . It is also used in the esterification of 2′-carboxyrhodamine dye to form pentafluorophenyl ester as a single isomer .
Biochemical Pathways
The compound’s interaction with proteins can lead to changes in the permeability of the cell membrane and alter the function of proteins in the cell
Pharmacokinetics
Its physical properties such as boiling point (122-123 °c) and density (163 g/mL at 25 °C) have been documented .
Result of Action
The compound’s action can lead to cell death . This is due to changes in the permeability of the cell membrane and alterations in the function of proteins within the cell .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pentafluorophenyl trifluoroacetate. For instance, it is known that per- and polyfluoroalkyl substances (PFAS), which include Pentafluorophenyl trifluoroacetate, are highly stable and resistant to degradation, earning them the nickname "forever chemicals" . They can persist in the environment and potentially be taken up by biota .
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F8O2/c9-1-2(10)4(12)6(5(13)3(1)11)18-7(17)8(14,15)16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQURUZYYSOUHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401978 | |
| Record name | Pentafluorophenyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14533-84-7 | |
| Record name | Pentafluorophenyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentafluorophenyl Trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Pentafluorophenyl trifluoroacetate useful in the context of lithium-metal batteries?
A1: Pentafluorophenyl trifluoroacetate (PFTF) functions as a multifunctional electrolyte additive in lithium-metal batteries (LMBs), particularly those utilizing high-energy-density Ni-rich cathode materials like LiNi0.8Co0.1Mn0.1O2 (NCM811) []. The high reactivity of these components with traditional carbonate-based electrolytes containing LiPF6 salt often leads to unstable cathode-electrolyte (CEI) and anode-electrolyte interfaces (SEI) and the generation of detrimental hydrofluoric acid (HF). PFTF tackles these issues by:
- HF Elimination: PFTF chemically reacts with HF, effectively scavenging it from the electrolyte and preventing its corrosive attack on battery components [].
- LiF-Rich Interface Formation: PFTF participates in electrochemical reactions that form robust, LiF-rich CEI/SEI films []. These films enhance Li-ion transport, promote uniform lithium deposition, and suppress dendrite growth, ultimately improving battery performance and safety.
Q2: Beyond battery applications, what other chemical reactions is Pentafluorophenyl trifluoroacetate known to participate in?
A2: Pentafluorophenyl trifluoroacetate is a highly reactive compound often employed in synthetic chemistry. One notable application is its use in preparing pentafluorophenyl esters of FMOC-protected amino acids [, ]. These activated esters are valuable building blocks in peptide synthesis.
Q3: Is there any structural information available about Pentafluorophenyl trifluoroacetate?
A3: Yes, studies have investigated the structure of Pentafluorophenyl trifluoroacetate using spectroscopic methods and computational calculations []. * Spectroscopy: Techniques like Infrared (IR) spectroscopy, UV-Vis spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to characterize its structure [].* Computational Chemistry: Quantum-chemical calculations provide insights into its conformational preferences and help interpret experimental data []. These calculations suggest that Pentafluorophenyl trifluoroacetate predominantly exists in a syn conformation with respect to the C=O double bond and the opposite C-O single bond [].
Q4: Have there been studies on the stability of Pentafluorophenyl trifluoroacetate?
A4: While the provided articles don't delve into specific stability data for Pentafluorophenyl trifluoroacetate under various storage conditions, research on a related compound, phenyl trifluorothioacetate (CF3C(O)SC6H5), offers some insights. This compound was found to be stable under vacuum conditions, allowing for its isolation and characterization []. Additionally, the photochemical behavior of Pentafluorophenyl trifluoroacetate has been studied using matrix isolation techniques and IR spectroscopy []. Upon UV irradiation, it decomposes to form the ether C6F5OCF3 and carbon monoxide (CO) [].
Q5: Are there any known analytical techniques for characterizing or quantifying Pentafluorophenyl trifluoroacetate?
A5: The provided research highlights several analytical techniques used to characterize Pentafluorophenyl trifluoroacetate and related compounds:
- Infrared (IR) Spectroscopy: Provides information about the vibrational modes of molecules and is useful for identifying functional groups [].
- UV-Vis Spectroscopy: Measures the absorption and transmission of light in the ultraviolet-visible region, offering insights into electronic transitions within the molecule [].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Explores the magnetic properties of atomic nuclei, providing detailed information about the structure and dynamics of molecules [].
- Mass Spectrometry: Measures the mass-to-charge ratio of ions, enabling the determination of molecular weight and fragmentation patterns [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



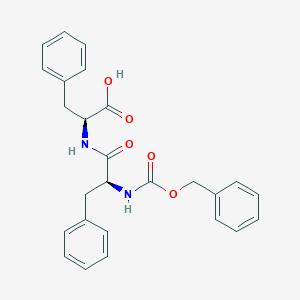


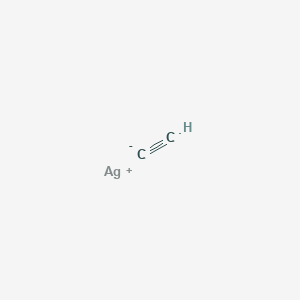
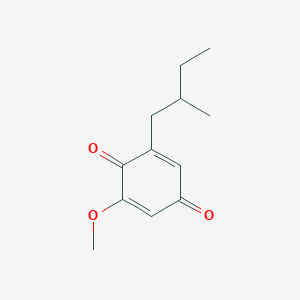
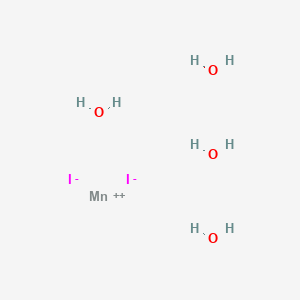

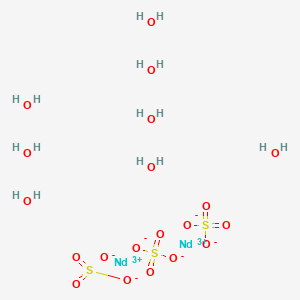
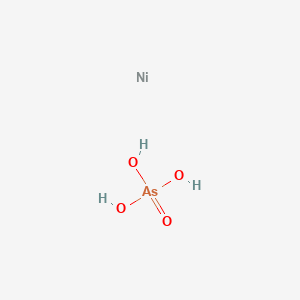
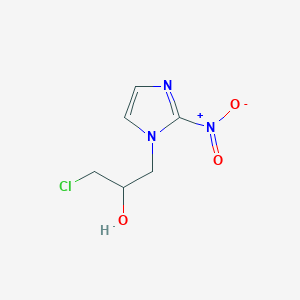
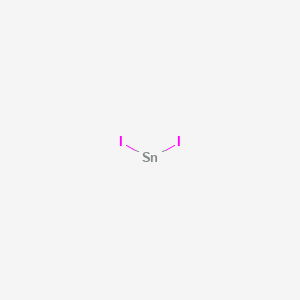
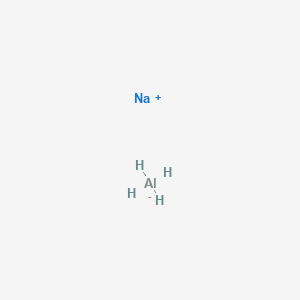
![5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B89127.png)
